1-[(2-Methylphenyl)methyl]-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-2-3-6-13(12)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYWLUMZHQKNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Diazepane Scaffolds and Derivatives
Direct Cyclization Strategies for 1,4-Diazepane Ring Formation
Direct cyclization involves the formation of the seven-membered ring from a pre-assembled acyclic precursor containing the necessary nitrogen and carbon atoms. These strategies are often stepwise but allow for precise control over the final structure.
One of the most common methods for forming the 1,4-diazepane ring is through the intramolecular cyclization of a linear precursor. This typically involves the formation of two amide bonds followed by a reduction, or a sequence of reductive aminations.
A relevant example is the synthesis of N-substituted 1,4-diazepane-2,5-diones, which are key intermediates for compounds like 1-[(2-Methylphenyl)methyl]-1,4-diazepane. The synthesis can begin with an acyclic precursor, which is then cyclized. For instance, (R)-methyl 3-(N-(2-methylbenzyl)-2-((t-butyloxycarboryl)amino)acetamido) butyrate can be deprotected and cyclized to form (R)-1-(2-methylbenzyl)-7-methyl-1,4-diazepane-2,5-dione googleapis.com. The subsequent reduction of the dione yields the desired 1,4-diazepane scaffold. This process often involves deprotection of an amine followed by an intramolecular condensation reaction promoted by a base such as sodium hydride or potassium carbonate in a suitable solvent like toluene at elevated temperatures googleapis.com.
Another direct approach is the condensation of a diamine, such as 1,3-propanediamine, with a dicarbonyl compound or its equivalent, followed by reduction. Reductive amination between a diamine and a suitable dialdehyde or diketone is also a powerful method for constructing the diazepane ring in a single step nih.gov.
Table 1: Examples of Acyclic Precursor Cyclization for Diazepane Synthesis
| Precursor | Reagents/Conditions | Product | Reference |
| (R)-methyl 3-(N-(2-methylbenzyl)-2-((t-butyloxycarboryl)amino)acetamido) butyrate | 1. HCl in Methanol, 50 °C2. K₂CO₃, Toluene, 110 °C | (R)-1-(2-methylbenzyl)-7-methyl-1,4-diazepane-2,5-dione | googleapis.com |
| 1,4-Diazepane-6-amine (DAZA) and 4-alkoxy-2-hydroxybenzaldehydes | NaBH₄, Methanol, RT | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | nih.gov |
Intramolecular heteroannulation involves the formation of the heterocyclic ring through the attack of a nitrogen nucleophile onto an electrophilic center within the same molecule, often forming a fused ring system. A notable strategy involves the copper-catalyzed intramolecular C-N cross-coupling reaction. This method has been successfully used to synthesize azetidine-fused 1,4-benzodiazepine (B1214927) derivatives from 1-(2-bromobenzyl)azetidine-2-carboxamides nih.govmdpi.com. While this example leads to a benzodiazepine (B76468), the underlying principle of intramolecular C-N bond formation is applicable to the synthesis of diazepane scaffolds.
Another powerful technique is the silver(I) triflate-catalyzed intramolecular heteroannulation of pyrazole-tethered propargylamides. This reaction proceeds in a 7-endo-dig fashion, where a pyrazole nitrogen attacks an alkyne, to efficiently form novel pyrazolo[1,5-a] semanticscholar.orgnih.govdiazepine (B8756704) scaffolds in high yields nih.gov. This demonstrates how activating a functional group like an alkyne can facilitate the formation of the seven-membered diazepine ring.
Cyclodehydration reactions form the heterocyclic ring by eliminating a molecule of water from an acyclic precursor. This is a common strategy for forming amides and imines, which are often intermediates in diazepane synthesis. For example, the condensation of o-phenylenediamines with carbonyl compounds is a foundational method for synthesizing 1,5-benzodiazepines, a related class of compounds nih.gov. This reaction, often catalyzed by Brønsted or Lewis acids, proceeds via the formation of an imine intermediate followed by intramolecular attack and dehydration.
The Mitsunobu reaction, which facilitates the dehydrative coupling of an alcohol and a nitrogen nucleophile, is another relevant technique. This reaction can be used to form C-N bonds under mild conditions and can be applied to the intramolecular cyclization of amino alcohols to form heterocyclic rings like 1,4-diazepanes researchgate.net.
Multicomponent Reaction (MCR) Approaches to Diazepane Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. Isocyanide-based MCRs are particularly powerful for rapidly building molecular complexity.
The Ugi four-component reaction (U4CR) is a cornerstone of MCR chemistry. It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino carboxamide researchgate.net. This reaction is exceptionally versatile for creating complex acyclic intermediates that are perfectly poised for subsequent cyclization to form diazepanes.
By choosing bifunctional starting materials, the Ugi reaction can be adapted to directly synthesize heterocyclic structures. For instance, using a bifunctional aldehyde-acid with an amine and an isonitrile can lead to the formation of pyrrolo[1,2-a] semanticscholar.orgnih.govdiazepine heterocycles nih.govacs.org. The Ugi reaction first assembles a linear precursor, which then undergoes a spontaneous or induced intramolecular cyclization to yield the final diazepine-containing scaffold researchgate.net. The mild reaction conditions and tolerance for a wide variety of functional groups make the Ugi reaction a powerful tool for generating libraries of diazepine derivatives researchgate.netresearchgate.net.
Table 2: Components of a Typical Ugi Reaction for Diazepine Precursor Synthesis
| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold Type | Reference |
| Pyrazole-3-carbaldehydes | Primary amines | 3-substituted propiolic acids | General isocyanides | Pyrazolo[1,5-a] semanticscholar.orgnih.govdiazepine | nih.gov |
| 2-Formyl-1H-pyrrole-carboxylates | General amines | (Self-contained in aldehyde) | General isocyanides | Pyrrolo[1,2-a] semanticscholar.orgnih.govdiazepine | acs.org |
| General aldehydes | α-amino esters | 4-chloro-2-nitrobenzoic acid | Cyclohexyl isocyanide | 1,4-benzodiazepine-2,5-dione | researchgate.net |
Often, the product of the Ugi reaction is an acyclic intermediate that requires a subsequent chemical transformation to form the desired diazepine ring. These "post-Ugi" modifications are a highly effective strategy for creating diverse heterocyclic systems.
One such methodology involves an intramolecular nucleophilic substitution. A Ugi reaction can be designed to produce a precursor with a terminal nucleophile and an electrophile, which can then cyclize. For example, 1-sulfonyl 1,4-diazepan-5-ones can be synthesized in a two-step sequence starting with a Ugi reaction, followed by an intramolecular SN2 reaction to close the seven-membered ring acs.org.
Another elegant post-Ugi strategy is the combination of the Ugi reaction with a Staudinger/aza-Wittig sequence. This approach has been used to synthesize pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines researchgate.net. The Ugi reaction first generates a complex intermediate containing an azide group, which is then reduced via the Staudinger reaction to form a phosphinimine. This intermediate then undergoes an intramolecular aza-Wittig reaction to cyclize and form the diazepinone ring. This sequential approach allows for the construction of highly functionalized diazepine scaffolds from simple starting materials researchgate.net.
Advanced Synthetic Transformations for Functionalization
The functionalization of the 1,4-diazepane ring is crucial for modulating the pharmacological properties of its derivatives. Several advanced synthetic methods have been developed to introduce a variety of substituents and to create more complex, often bridged, systems.
The Schmidt rearrangement is a powerful ring-expansion reaction used to synthesize lactams from ketones. This methodology has been effectively applied to the synthesis of 1,4-diazepan-5-ones from corresponding N-alkyl-4-piperidones. nih.gov The reaction typically involves treating the piperidone substrate with hydrazoic acid (HN₃), often generated in situ from sodium azide (NaN₃) and a strong acid like sulfuric acid (H₂SO₄). nih.govnih.gov This process facilitates the insertion of a nitrogen atom into the piperidone ring, expanding it to the seven-membered diazepanone structure.
This strategy has been utilized to prepare novel tetrahydro-5H-benzo[e] researchgate.netwikipedia.orgdiazepin-5-ones from 1,2,3,4-tetrahydro-4-quinolones. nih.gov The benzo-fused derivatives are of significant interest due to their potential as anticancer and antiprotozoal agents. nih.gov The general transformation is outlined below:
Table 1: Schmidt Rearrangement for Synthesis of N-Alkyl-1,4-diazepan-5-ones nih.gov
| Starting Material | Reagents | Product |
|---|
This table illustrates the general transformation in the Schmidt rearrangement for synthesizing 1,4-diazepan-5-one (B1224613) scaffolds.
Sulfonylation is a key reaction for modifying the nitrogen atoms of the diazepane ring, often imparting significant changes to the molecule's biological activity and pharmacokinetic profile. A modular synthetic approach has been developed where cyclic sulfamidate and hydroxy sulfonamide building blocks are used to construct piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. researchgate.netnih.gov This method allows for variation in ring size, substitution, and configuration by selecting different building block combinations. researchgate.net
While not a direct sulfonylation of a pre-formed diazepane, this approach builds the sulfonated heterocyclic core from acyclic precursors. Another relevant transformation is the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic diamine, with various (hetero)aryl sulfonyl chlorides. masterorganicchemistry.commdpi.com This reaction proceeds through a charge-transfer complex, leading to C-N bond cleavage of the DABCO cage and the formation of N-ethylated piperazine sulfonamides. masterorganicchemistry.commdpi.com This highlights a potential route for C-N bond cleavage and concomitant sulfonylation in related strained systems.
The introduction of a nitrile (cyano) group serves as a valuable synthetic handle for further molecular elaboration. While direct cyanation on the 1,4-diazepane ring is not widely reported, nitrilation techniques are employed in building the heterocyclic scaffold. One such approach involves the ring-opening of activated azetidines with cyanide nucleophiles. For instance, azetidine-fused 1,4-benzodiazepine compounds can undergo ring-opening with potassium cyanide (KCN) to produce diverse 1,4-benzodiazepine derivatives featuring a cyano-containing substituent. nih.govmdpi.com
Another classical method that can be adapted for the synthesis of precursors to diazepanes is the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of an α-aminonitrile from an aldehyde or ketone, ammonia (or an amine), and a cyanide source. wikipedia.orgmasterorganicchemistry.com A diamine precursor could theoretically be employed in a double Strecker-type reaction or a related multicomponent reaction to build a diazepane precursor bearing nitrile functionalities. The α-aminonitrile can then be hydrolyzed to an α-amino acid, providing a route to functionalized diazepanones. masterorganicchemistry.com
Table 2: Conceptual Application of Nitrilation in Diazepane Synthesis
| Method | Description | Potential Application |
|---|---|---|
| Azetidine Ring-Opening | Nucleophilic opening of a fused azetidine ring with KCN. nih.govmdpi.com | Synthesis of functionalized benzodiazepines, adaptable for diazepanes. |
This table outlines potential strategies for incorporating nitrile groups into diazepane-related structures.
Acylation and alkylation of the nitrogen atoms are the most common methods for functionalizing the 1,4-diazepane scaffold, enabling the exploration of a vast chemical space. The Friedel-Crafts reaction, a classic method for alkylation and acylation of aromatic rings, provides a foundational concept for C-C bond formation, though direct application to the diazepane nitrogen is a nucleophilic substitution. researchgate.net
Alkylation strategies are diverse. Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to create gem-disubstituted diazepanones with high yield and enantioselectivity. wikipedia.org This method is crucial for installing all-carbon quaternary stereocenters. Another study demonstrated the exhaustive alkylation of 1,4-diazepane-6-amine (DAZA) with 2-hydroxybenzyl pendant arms via reductive amination, a process that can be controlled to yield mono-, di-, or tri-alkylated products.
Acylation is typically achieved by reacting the diazepane with acyl chlorides or carboxylic acids. This reaction is fundamental in the synthesis of a wide array of derivatives, including (1,4-diazepan-1-yl)(phenyl)methanone compounds investigated as potential inhibitors of amyloid-β aggregation. researchgate.net Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents, capable of generating acyl radicals for addition to various substrates. youtube.com
Table 3: Examples of Alkylation and Acylation of 1,4-Diazepane Derivatives
| Reaction Type | Substrate | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Asymmetric Allylic Alkylation | 1,4-Diazepan-5-one | Allyl Cyanoformate, Electrophile, Pd-catalyst | gem-Disubstituted Diazepanones wikipedia.org |
| Reductive Amination | 1,4-Diazepane-6-amine | 4-Alkoxy-2-hydroxybenzaldehyde, NaBH₄ | Tri(alkoxy-hydroxybenzyl)-DAZA |
This table summarizes key methods for the alkylation and acylation of the 1,4-diazepane scaffold.
Modular and Diversity-Oriented Synthetic Approaches
To efficiently explore the chemical space around the 1,4-diazepane core, modular and diversity-oriented syntheses are increasingly important. These strategies allow for the rapid generation of libraries of compounds with varied substituents and stereochemistry.
A modular, lead-oriented synthesis has been developed that utilizes combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks to produce a range of piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. researchgate.netnih.gov By systematically varying the building blocks, this approach allows for precise control over the ring size, substitution pattern, and stereochemistry of the final heterocyclic product. researchgate.net This method is designed to generate lead-like small molecules that complement existing compound collections. researchgate.net
Similarly, multicomponent reactions (MCRs) have been employed to accelerate access to diverse 1,4-benzodiazepine scaffolds, a strategy whose principles are applicable to diazepanes. masterorganicchemistry.commdpi.com MCRs, such as the Ugi four-component reaction (Ugi-4CR), allow for the assembly of complex molecules in a single step from simple starting materials, introducing multiple points of diversity. mdpi.com Designing synthetic routes that incorporate MCRs is a powerful tool for rapidly building libraries of novel diazepane derivatives for biological screening. masterorganicchemistry.commdpi.com
Strategy for Introducing Molecular Diversity
Achieving molecular diversity in 1,4-diazepane synthesis is crucial for developing libraries of compounds for various applications. Strategies often focus on introducing a variety of substituents at the nitrogen atoms (N1 and N4) and on the carbon backbone of the diazepine ring.
For a compound such as this compound, the key diversification step is the selective alkylation or acylation of the nitrogen atoms. A common approach involves the use of a pre-formed 1,4-diazepane ring, which can then be functionalized. For instance, a library of diazepane-based sigma receptor ligands was synthesized by reacting commercially available 1-benzyl-1,4-diazepane with various aroyl chlorides to introduce diversity at the N4 position. nih.gov To introduce diversity at the N1 position, a multi-step sequence can be employed, starting with a protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. nih.gov This allows for acylation at the N4 position, followed by deprotection of the N1 nitrogen and subsequent N-alkylation via reductive amination. nih.gov This strategy enables the introduction of a wide array of substituents, including the 2-methylphenylmethyl group, onto the diazepane scaffold.
Another approach to diversity involves building the ring from varied components. Multicomponent reactions (MCRs) have been designed to accelerate access to diverse 1,4-benzodiazepine scaffolds, which share synthetic principles with 1,4-diazepanes. nih.gov These one-pot reactions combine multiple starting materials to rapidly generate complex molecules, allowing for significant variation in the final structure by simply changing the initial building blocks. nih.gov
Protective Group Strategies in 1,4-Diazepane Synthesis
Protective groups are essential tools in the synthesis of complex molecules like 1,4-diazepane derivatives, preventing unwanted side reactions by temporarily masking reactive functional groups. In the context of the unsymmetrical 1,4-diazepane scaffold, which contains two secondary amine functionalities with different chemical environments, a protective group strategy is paramount for achieving regioselectivity.
To selectively synthesize a compound like this compound, one nitrogen atom must be temporarily blocked while the other is functionalized. The tert-Butoxycarbonyl (Boc) group is a commonly used amine protecting group for this purpose. nih.gov The synthesis can begin with the protection of one nitrogen of the 1,4-diazepane ring with a Boc group, yielding 1-Boc-1,4-diazepane. This allows for selective functionalization, such as acylation, at the unprotected N4 position. nih.gov
The subsequent removal of the Boc group is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov This deprotection step regenerates the free amine at the N1 position, which can then undergo further reactions, such as reductive amination with 2,4-dimethylbenzaldehyde, to install the desired benzyl (B1604629) group. nih.gov This sequential protection-functionalization-deprotection-functionalization strategy is fundamental for the controlled and efficient synthesis of asymmetrically substituted 1,4-diazepanes.
Solution-phase syntheses of 1,4-diazepan-2-ones also rely heavily on Boc protection. The synthesis can start with a Boc-protected amino acid, which is converted to an amide. doi.org After the removal of the Boc group, the resulting amino intermediate undergoes further reactions. The Boc group is used again to protect a different amino acid before it is coupled to the growing molecule. doi.org This demonstrates the iterative use of protecting groups to build complex heterocyclic structures in a controlled manner. doi.org
Catalysis in 1,4-Diazepane Synthesis
Catalysis plays a pivotal role in the efficient synthesis of heterocyclic compounds, including the 1,4-diazepane core. Both metal-based and non-metal catalysts are employed to facilitate ring formation and functionalization, often providing milder reaction conditions and improved yields compared to stoichiometric methods.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis offers powerful methods for constructing C-N bonds, which are key to forming the diazepine ring. Palladium-catalyzed reactions are particularly prominent in the synthesis of related benzodiazepine structures. One such strategy involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds through the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack by an amide nitrogen to yield the seven-membered benzodiazepine core. mdpi.com
Copper catalysis is also utilized for intramolecular C–N bond formation. A facile synthesis of functionalized 1,4-benzodiazepine derivatives was developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. mdpi.com This method proved effective for creating fused heterocyclic systems under mild conditions. mdpi.com While these examples focus on benzodiazepines, the underlying principles of metal-catalyzed intramolecular amination and coupling are applicable to the synthesis of the non-fused 1,4-diazepane ring system from appropriate acyclic precursors.
Application of Solid Acid Catalysts in Heterocyclic Synthesis
The use of solid acid catalysts represents a greener and more sustainable approach to heterocyclic synthesis, offering advantages such as ease of separation, reusability, and often milder reaction conditions. nih.govbrieflands.com Various solid acids have been successfully employed for the synthesis of diazepine and benzodiazepine derivatives.
Heteropolyacids (HPAs), such as those with a Keggin structure, have proven to be highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov An improved procedure involves the reaction of ketimine intermediates with aldehydes in the presence of HPAs like H₃PW₁₂O₄₀ and various molybdovanadophosphoric acids (H₃₊ₓPMo₁₂₋ₓVₓO₄₀). nih.gov These reactions proceed smoothly in refluxing ethanol, affording products in good to excellent yields with short reaction times. The catalytic activity was found to be dependent on the catalyst's composition, with H₅PMo₁₀V₂O₄₀ showing the best performance. nih.gov
The efficiency of several Keggin-type HPAs in the synthesis of a specific 1,4-diazepine derivative is detailed in the table below.
| Catalyst | Reaction Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 600 | 72 |
| H₃PMo₁₂O₄₀ | 300 | 69 |
| H₄PMo₁₁VO₄₀ | 180 | 70 |
| H₅PMo₁₀V₂O₄₀ | 30 | 85 |
| H₆PMo₉V₃O₄₀ | 60 | 83 |
| Data sourced from a study on HPA-catalyzed synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov |
Other solid supports for acid catalysis include silica-supported sulfuric acid (SiO₂/H₂SO₄), which has been used for solvent-free synthesis of 1,5-benzodiazepines under microwave irradiation, demonstrating a rapid and high-yielding method. brieflands.com Similarly, catalysts like sulphated tin oxide and mesoporous silica nanoparticles have been employed for benzodiazepine synthesis, highlighting the versatility of solid acids in constructing these heterocyclic scaffolds. nih.gov
Structural Elucidation and Conformational Analysis of 1,4 Diazepane Compounds
Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
¹H NMR spectroscopy would be crucial for characterizing the protons within 1-[(2-Methylphenyl)methyl]-1,4-diazepane. The spectrum would be expected to show distinct signals for the protons of the 2-methylphenyl group and the 1,4-diazepane ring. The aromatic protons of the tolyl group would typically appear in the downfield region (approximately 7.0-7.5 ppm), with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet in the range of 3.5-4.0 ppm. The methyl group protons on the phenyl ring would produce a characteristic singlet at around 2.3-2.5 ppm.
The protons of the 1,4-diazepane ring would present a more complex pattern due to the ring's flexibility and the potential for different conformations. The methylene (B1212753) protons adjacent to the nitrogen atoms (N-CH₂-CH₂) would be expected to show signals at approximately 2.5-3.0 ppm, while the central methylene protons (-CH₂-CH₂-CH₂-) might appear at a slightly higher field. The integration of these signals would correspond to the number of protons in each unique chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H |
| Benzylic-CH₂ | 3.5 - 4.0 | Singlet | 2H |
| Diazepane-CH₂ (adjacent to N) | 2.5 - 3.0 | Multiplet | 8H |
| Phenyl-CH₃ | 2.3 - 2.5 | Singlet | 3H |
Note: This is a generalized prediction. Actual experimental values may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the 2-methylphenyl group would be observed in the 120-140 ppm region. The benzylic carbon (Ar-CH₂-N) would likely appear around 60-65 ppm. The carbons of the 1,4-diazepane ring would resonate in the aliphatic region, typically between 40 and 60 ppm. The methyl carbon of the tolyl group would be found at a higher field, around 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Benzylic CH₂ | 60 - 65 |
| Diazepane CH₂ (adjacent to N) | 45 - 60 |
| Diazepane CH₂ (central) | 25 - 35 |
Note: This is a generalized prediction. Actual experimental values may vary.
For an unambiguous assignment of all proton and carbon signals, especially for the flexible diazepane ring, advanced 2D NMR techniques would be employed. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart, helping to establish the connectivity between the 2-methylphenylmethyl group and the 1,4-diazepane ring. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-N stretching vibrations of the diazepane ring would likely be observed in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C-C backbone of the diazepane ring would be expected to produce strong signals in the Raman spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Note: This is a generalized prediction. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₂₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 204.31 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum would provide further structural information. A common fragmentation pathway for N-benzyl derivatives is the cleavage of the benzylic C-N bond, which in this case would lead to the formation of a stable tropylium-like ion or a 2-methylbenzyl cation at m/z 91. The 1,4-diazepane ring could also undergo characteristic fragmentation, leading to smaller amine fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 205.170 |
| [M+Na]⁺ | 227.152 |
Source: Predicted data from chemical databases.
X-ray Crystallography for Solid-State Structure Determination
By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a three-dimensional electron density map and, from that, determine the exact positions of atoms. This allows for the precise measurement of bond lengths and angles. For the parent 1,4-diazepane ring (homopiperazine), X-ray diffraction studies have provided detailed bond parameters. mdpi.com These parameters serve as a baseline for understanding how substituents, such as the (2-Methylphenyl)methyl group, might influence the geometry of the diazepane ring through steric and electronic effects.
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| N(1)–C(2) | 1.455(5) | C(2)–N(1)–C(4) | 112.0(3) |
| C(2)–C(3) | 1.481(5) | N(1)–C(2)–C(3) | 114.9(4) |
| N(1)–C(4) | 1.470(5) | N(1)–C(4)–C(4A) | 111.0(3) |
The seven-membered 1,4-diazepane ring is highly flexible and can adopt several low-energy conformations. The most common conformations are variations of the chair and boat forms. researchgate.net X-ray crystallography studies on various 1,4-diazepane derivatives have revealed the specific conformations adopted in the solid state. For example, the parent homopiperazine (B121016) molecule exists in a pseudo-chair conformation. mdpi.com In contrast, certain N,N-disubstituted-1,4-diazepane derivatives have been found to adopt a twist-boat conformation, which is stabilized by intramolecular interactions. nih.govlookchem.com The conformation of "this compound" in the solid state would be determined by a combination of the inherent conformational preferences of the diazepane ring and the steric demands of the bulky benzyl (B1604629) substituent. Some benzo[b] nih.govlookchem.comdiazepines have been shown to adopt a boat conformation for the diazepine (B8756704) ring. nih.gov
Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are crucial for defining the precise three-dimensional shape of a molecule. In the context of substituted 1,4-diazepanes, analyzing the dihedral angles within the seven-membered ring and between the ring and its substituents provides a detailed picture of the molecular conformation. nih.gov For example, in the crystal structure of 1,4-ditosyl-1,4-diazepane, the dihedral angle formed by the two phenyl rings of the tosyl groups is 82.88 (7)°. nih.gov This type of analysis is critical for understanding how substituents orient themselves relative to the core ring structure, which can influence crystal packing and intermolecular interactions.
| Compound | Description of Dihedral Angle | Value (°) | Reference |
|---|---|---|---|
| 1,4-Ditosyl-1,4-diazepane | Angle between the two benzene rings of the tosyl groups | 82.88 (7) | nih.gov |
| (1Z,4Z)-2,4-dimethyl-3H-benzo[b] nih.govlookchem.comdiazepine | Angle between the phenyl ring and the C2/C3/C4 fragment of the diazepine ring | 87.8 (2) | nih.gov |
Stereochemical Analysis and Diastereoisomer Ratios
The stereochemical landscape of 1,4-diazepane compounds is dictated by the conformational flexibility of the seven-membered ring and the nature of its substituents. For this compound, the diazepane ring can adopt several conformations, with the most common being the chair and boat forms, along with various twist-chair and twist-boat intermediates. The presence of a substituent on one of the nitrogen atoms, in this case, a (2-methylphenyl)methyl group, influences the conformational equilibrium.
The nitrogen atoms of the 1,4-diazepane ring can be chiral centers if they are part of a rigid, non-inverting system and are trisubstituted with different groups. In the case of this compound, the nitrogen atom bearing the substituent is tertiary. If the nitrogen inversion is slow on the NMR timescale, and considering the conformational chirality of the ring, the molecule can exist as a mixture of stereoisomers.
Theoretically, if the 1,4-diazepane ring were to adopt a stable, chiral conformation, the single substituent would lead to the possibility of enantiomers. However, rapid ring inversion at room temperature would likely lead to a time-averaged achiral conformation. The introduction of additional substituents on the carbon framework of the diazepane ring would create diastereomers. For instance, substitution at one of the ring carbons would result in two chiral centers, leading to the potential for four diastereomers (two pairs of enantiomers). The relative stability of these diastereomers and their corresponding ratios would be influenced by steric interactions between the substituents. Without specific experimental data on substituted derivatives of this compound, a definitive diastereoisomer ratio cannot be provided.
Analysis of Intermolecular Interactions in Crystal Packing
The crystal packing of N-substituted 1,4-diazepane derivatives is governed by a variety of intermolecular interactions. While a crystal structure for this compound is not available, analysis of closely related compounds, such as 1-Benzyl-1,4-diazepan-5-one, provides valuable insights into the probable interactions. nih.gov
Hydrogen Bonding Networks (N-H⋯O, C-H⋯O)
In the crystal structure of many organic molecules, hydrogen bonds play a crucial role in the formation of stable, three-dimensional networks. For this compound, the secondary amine (N-H) group is a potential hydrogen bond donor. In the presence of a suitable acceptor, such as an oxygen atom in a co-crystallized solvent or a counter-ion, N-H⋯O hydrogen bonds would be expected to be a dominant feature of the crystal packing.
Furthermore, activated C-H bonds, such as those adjacent to nitrogen atoms or on the aromatic ring, can act as weak hydrogen bond donors to oxygen acceptors, forming C-H⋯O interactions. These weaker interactions often play a significant role in consolidating the crystal packing. In the analogous structure of 1-Benzyl-1,4-diazepan-5-one, intermolecular N-H⋯O hydrogen bonds link molecules into dimers, and these dimers are further connected into sheets by C-H⋯O interactions. nih.gov It is reasonable to infer that this compound would exhibit similar hydrogen bonding patterns in its crystalline form, particularly if crystallized with a hydrogen bond accepting species.
Hirshfeld Surface Analysis for Interaction Contributions
For N-benzyl heterocyclic compounds, Hirshfeld surface analysis typically reveals that H⋯H contacts are the most significant, often contributing over 50% to the total surface area, which is indicative of the importance of van der Waals forces. uomphysics.netnih.govresearchgate.net Other significant interactions include C⋯H/H⋯C contacts, representing van der Waals interactions and weak C-H⋯π interactions, and N⋯H/H⋯N or O⋯H/H⋯O contacts, corresponding to hydrogen bonds. nih.govresearchgate.net
For this compound, a hypothetical Hirshfeld surface analysis would likely show a large percentage of H⋯H contacts. The presence of the aromatic ring would also lead to a notable contribution from C⋯H/H⋯C interactions. The N-H group would be expected to show up as distinct spikes in the fingerprint plot corresponding to N⋯H contacts if it participates in hydrogen bonding. A summary of expected contributions based on similar structures is presented in the table below.
| Interaction Type | Anticipated Contribution (%) | Governing Forces |
|---|---|---|
| H⋯H | ~50-60% | van der Waals forces |
| C⋯H/H⋯C | ~20-30% | van der Waals forces, C-H⋯π interactions |
| N⋯H/H⋯N | ~5-15% | Hydrogen bonding |
Computational Chemistry and Theoretical Investigations of 1,4 Diazepane Systems
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For 1,4-diazepane derivatives, these studies elucidate the relationships between their three-dimensional structure and chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. acs.org It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the 1,4-diazepane ring, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in confirming its characteristic conformations, such as the chair conformation. nih.govbohrium.com
In a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations confirmed that the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.gov This conformation is further characterized by the equatorial orientation of the phenyl substituents, a detail crucial for understanding its interaction with other molecules. nih.govnih.gov The sum of bond angles around the nitrogen atoms can also indicate their geometry; for instance, a sum of 332.2° at one nitrogen suggests a pyramidal geometry, while a sum of 356.2° at another indicates a more planar configuration. nih.gov These subtle structural details, revealed by DFT, are vital for predicting the molecule's reactivity and biological activity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.goviucr.org
For 1,4-diazepane derivatives, the distribution of these orbitals provides significant insight. In one computational analysis of a diazepane derivative, the HOMO was found to be primarily localized on the diazepane nitrogen atoms, indicating these are the likely sites for electrophilic attack. smolecule.com Conversely, the LUMO was distributed across the aromatic ring and a trifluoromethyl group, suggesting this region is susceptible to nucleophilic attack. smolecule.com The HOMO-LUMO energy gap for a substituted 1,4-diazepan-5-one (B1224613) was calculated to be 5.6815 eV, which suggests that the molecule is chemically hard and less polarizable. nih.goviucr.org
The electronic nature of substituents on the diazepine (B8756704) ring can dictate the reaction's character. Electron-donating groups tend to make the diazepine a nucleophile, whereas electron-withdrawing groups cause it to act as an electrophile. This understanding is crucial for designing reactions involving these scaffolds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.4148 |
| ELUMO | -0.7333 |
| Energy Gap (ΔE) | 5.6815 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. iucr.org The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are susceptible to nucleophilic attack. iucr.org
In computational studies of 1,4-diazepane derivatives, MEP analysis consistently highlights the nitrogen atoms of the diazepane ring as electron-rich centers, making them likely sites for protonation or interaction with electrophiles. For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the MEP surface showed a red, electron-rich region over the carbonyl oxygen atom, identifying it as a site for electrophilic attack. nih.goviucr.org The pale-blue regions spread over the rest of the molecule indicated less electron-deficient areas. nih.goviucr.org This detailed mapping of the electronic landscape is invaluable for understanding intermolecular interactions and reaction mechanisms.
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of a molecule's reactivity and stability. nih.goviucr.org Key parameters include:
Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
These parameters, calculated for a substituted 1,4-diazepan-5-one, provide a comprehensive picture of its chemical nature. nih.goviucr.org A high chemical hardness value, for instance, correlates with the large HOMO-LUMO gap, indicating high stability. iucr.org
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (IP) | 6.4148 |
| Electron Affinity (EA) | 0.7333 |
| Electronegativity (χ) | 3.5740 |
| Chemical Hardness (η) | 2.8407 |
| Chemical Softness (S) | 0.1760 |
Computational Elucidation of Reaction Mechanisms
Beyond static properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, identifying the most likely pathways from reactants to products.
A chemical reaction proceeds through a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction mechanism and predicting its rate. acs.org Computational methods allow for the location of these fleeting structures on the potential energy surface.
For reactions involving 1,4-diazepane systems, such as N-alkylation or acylation, computational studies can model the entire reaction pathway. vulcanchem.com For instance, in a study of the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, a two-step mechanism for a carbonyl insertion was investigated. royalsocietypublishing.org The calculations identified the transition states (TS 2.1 and TS 2.2) and determined the energy barrier for the reaction. The calculated barrier of 117 kJ mol⁻¹ for the formation of TS 2.1 suggested a slow reaction rate at room temperature, providing a theoretical explanation for the experimental observations. royalsocietypublishing.org Such analyses are vital for optimizing reaction conditions and designing more efficient synthetic routes.
Mechanistic Studies of Molecular Rearrangements (e.g., ANRORC mechanism)
Molecular rearrangements in heterocyclic compounds can often proceed through complex mechanisms. One such mechanism is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant for nucleophilic substitution reactions on heterocyclic rings where a direct displacement is unfavorable. The ANRORC mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the cleavage (opening) of the ring to form an acyclic intermediate. This intermediate then undergoes a subsequent intramolecular cyclization (ring closure) to yield the final product, which is often an isomer of the starting material or a product of formal substitution. wikipedia.org
While the ANRORC mechanism has been extensively studied for nitrogen-containing six-membered rings like pyrimidines, its application to the more flexible and strained seven-membered 1,4-diazepane system presents an interesting area for theoretical exploration. wikipedia.org The inherent ring strain and conformational dynamics of the diazepane ring could potentially influence the energetics of the ring-opening and ring-closing steps.
Conformational Energy Calculations and Interconversion Pathways
The biological activity of 1,4-diazepane derivatives is intrinsically linked to their three-dimensional structure and conformational dynamics. The seven-membered ring of 1,4-diazepane is highly flexible and can adopt several low-energy conformations, with the most common being chair, boat, and twist-boat forms. Computational chemistry provides powerful tools to calculate the relative energies of these conformers and to map the pathways for their interconversion.
Computational Studies on Ring Inversion
Ring inversion is a fundamental conformational process in cyclic molecules, and for 1,4-diazepane systems, it involves the interconversion between two enantiomeric conformers, often through a higher-energy transition state. Computational studies, primarily using ab initio and DFT methods, have been instrumental in quantifying the energy barriers associated with these processes. nih.gov
For the 1,4-diazepane ring, the most stable conformations are typically twist-boat forms. nih.gov However, chair-like conformations are also accessible. The interconversion between these conformations proceeds via a ring inversion process that has a specific energy barrier. This barrier is a critical parameter as it determines the rate of interconversion at a given temperature.
Systematic ab initio and DFT calculations have been performed on related 1,4-diazepine and 1,4-benzodiazepine (B1214927) systems, which serve as excellent models for understanding the conformational behavior of 1-[(2-Methylphenyl)methyl]-1,4-diazepane. nih.govnih.gov These studies have shown that the diazepine ring often adopts a boat-like shape. nih.gov The energy barrier for ring inversion can be significantly influenced by the nature and position of substituents on the ring. For instance, the presence of a bulky substituent like the 2-methylphenylmethyl group on a nitrogen atom can be expected to alter the relative energies of the different conformers and the transition states connecting them.
The table below presents representative calculated ring inversion barriers for related 1,4-diazepine derivatives, illustrating the impact of substitution on the conformational dynamics. These values provide an estimate for the energetic landscape that would be expected for this compound.
| Compound | Computational Method | Calculated Ring Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Diazepam | Ab initio | 17.6 | nih.gov |
| N(1)-desmethyldiazepam | Ab initio | 10.9 | nih.gov |
| 4'-chlorodiazepam | DFT (B3LYP/6-31G*) | ~16-17 | acs.org |
Computational methods like the "replica path method" have been used to construct the reaction path for ring inversion, providing detailed insights into the geometry of the transition state. acs.org For substituted 1,4-benzodiazepines, it has been shown that the inversion can proceed through multiple pathways, and the symmetry of the transition state can be broken by the presence of bulky substituents. acs.org This breaking of symmetry can lead to a slight stabilization of the transition state. acs.org A similar phenomenon would be anticipated for this compound, where the coupling of the diazepane ring puckering with the rotation of the 2-methylphenylmethyl group would likely define the lowest energy interconversion pathway.
Chemical Reactivity and Transformation Pathways of 1,4 Diazepane Derivatives
Oxidation Reactions of the Diazepane Ring and Substituents
The 1,4-diazepane scaffold and its substituents offer several sites susceptible to oxidation. The nitrogen atoms, the benzylic C-H bonds, and the methyl group on the aromatic ring can all undergo oxidative transformations under appropriate conditions.
N-Oxidation: The lone pairs of electrons on the nitrogen atoms of the diazepane ring make them susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxides. evitachem.com Depending on the reaction conditions, mono-N-oxides at either the N1 or N4 position, or a di-N-oxide, could potentially be formed.
Oxidative Debenzylation: The N-benzyl group can be cleaved under oxidative conditions. This reaction is particularly useful for removing a benzyl (B1604629) protecting group. A bromo radical, formed from the oxidation of an alkali metal bromide, can efficiently promote the oxidative debenzylation of N-benzyl amides to yield the corresponding secondary amides. researchgate.net A similar principle could be applied to N-benzyl amines, which would proceed via oxidation at the benzylic position to form an iminium ion intermediate, followed by hydrolysis to yield the secondary amine (1,4-diazepane) and 2-methylbenzaldehyde.
Oxidation of the Tolyl Group: The methyl group on the phenyl ring is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding {2-[4-(carboxymethyl)-1,4-diazepan-1-ylmethyl]phenyl}acetic acid.
Reduction Reactions of Functional Groups
While 1-[(2-Methylphenyl)methyl]-1,4-diazepane is a fully saturated heterocycle, reduction reactions are highly relevant for the synthesis of its derivatives and for the transformation of its oxidized products.
Reduction of N-Oxides: Amine N-oxides, formed via the oxidation of the diazepane nitrogen atoms, can be reduced back to the corresponding tertiary amines. researchgate.net A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂/Pd), or reagents like lithium aluminum hydride (LiAlH₄). researchgate.netsmolecule.com
Reductive Amination: This reaction is a cornerstone for the synthesis and functionalization of 1,4-diazepanes. researchgate.net It involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ. organicreactions.orgorganic-chemistry.org For instance, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been achieved through a one-pot condensation of 1,4-diazepan-6-amine with aldehydes, followed by reduction with sodium borohydride. nih.govnih.gov This methodology allows for the introduction of various substituents onto the nitrogen centers. nih.govnih.gov
A summary of reagents used in reductive amination is presented below.
| Carbonyl Substrate | Amine Substrate | Reducing Agent | Activator/Catalyst | Reference |
| Aldehydes, Ketones | Primary/Secondary Amines | Sodium Borohydride (NaBH₄) | Boric Acid | organic-chemistry.org |
| Aldehydes | Hydrazine Derivatives | α-Picoline-borane | - | organic-chemistry.org |
| Aldehydes, Ketones | Anilines | Phenylsilane (PhSiH₃) | Dibutyltin dichloride | organic-chemistry.org |
| 4-Alkoxy-2-hydroxybenzaldehydes | 1,4-Diazepan-6-amine | Sodium Borohydride (NaBH₄) | - | nih.govnih.gov |
Nucleophilic Substitution Reactions at Nitrogen Centers
The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and readily participate in substitution reactions with various electrophiles. The secondary amine at the N4 position is generally more reactive in this regard than the tertiary amine at the N1 position due to less steric hindrance.
N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. organic-chemistry.org In related benzodiazepine (B76468) systems, methylation of a nitrogen atom has been achieved using methyl triflate or methyl iodide with a base. mdpi.comresearchgate.net This allows for the introduction of a wide variety of alkyl groups at the N4 position of this compound. Palladium-catalyzed asymmetric allylic alkylation has also been employed to introduce gem-disubstituted groups on diazepanone derivatives, showcasing advanced C-N bond formation strategies. nih.gov
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of amides. This reaction typically occurs selectively at the secondary amine. For example, N-acylation of a 1,4-diazepan-5-one (B1224613) precursor is a key step in preparing substrates for further functionalization. nih.gov Similarly, treatment of azetidine-fused diazepine (B8756704) derivatives with methyl chloroformate results in acylation at the nitrogen, which facilitates a subsequent ring-opening reaction. mdpi.comnih.gov
The following table summarizes conditions for N-alkylation and N-acylation of diazepane-related structures.
| Substrate Type | Electrophile | Reagent/Catalyst | Product Type | Reference |
| Azetidine-fused diazepinone | Methyl triflate | - | N-Methylated ammonium (B1175870) salt | mdpi.comnih.gov |
| Azetidine-fused diazepinone | Methyl chloroformate | Acetonitrile (B52724) (reflux) | N-Carbomethoxylated diazepine | mdpi.comnih.gov |
| 1,4-Diazepan-5-one | Allyl cyanoformate | - | N-Acylated diazepanone | nih.gov |
| N-Tosyl-2-aminobenzylamine | Propargylic carbonates | Pd(PPh₃)₄ | 1,4-Benzodiazepine (B1214927) | mdpi.com |
Electrophilic and Nucleophilic Additions to Unsaturated Systems
While the saturated this compound does not undergo addition reactions, its unsaturated counterparts, 2,3-dihydro-1H-1,4-diazepines, exhibit characteristic addition reactivity. These systems contain both a C=N (imine) bond and a C=C bond within a conjugated system, providing multiple sites for reactions.
Electrophilic Addition: The electron-rich nature of the dihydrodiazepine system can activate attached aryl substituents towards electrophilic attack. For example, 6-aryl-2,3-dihydro-1,4-diazepinium salts undergo electrophilic halogenation and nitration at the para-position of the aryl ring. rsc.org
Nucleophilic Addition: Nucleophiles can attack the electrophilic carbon atoms of the dihydrodiazepine ring, particularly the C5 and C7 positions adjacent to the nitrogen atoms. rsc.org Reactions with nucleophiles such as amines or hydroxide ions have been observed to occur at these positions. rsc.org In α,β-unsaturated imine-benzodiazepine systems, which are analogous, the reactivity is often directed by the imine functionality. nih.gov
Cycloaddition Reactions Involving Diazepane Derivatives
Cycloaddition reactions provide a powerful method for constructing complex, fused heterocyclic systems from unsaturated 1,4-diazepine precursors. These reactions are crucial for expanding the structural diversity of this class of compounds. acs.org
[3+2] Cycloaddition: 2,3-Dihydro-1H-1,4-diazepines can act as dipolarophiles in (3+2) cycloaddition reactions. They react with 1,3-dipoles like nitrile oxides to form fused bis nih.govacs.orgnih.govoxadiazolo acs.orgnih.govdiazepine derivatives. researchgate.netmanchester.ac.uk Interestingly, theoretical studies show that the reaction between mesitonitrile oxide and 1,4-diazepine derivatives proceeds with the 1,3-dipole adding preferentially across the C=N imine functionality rather than the C=C double bond. researchgate.net
[5+2] Cycloaddition: This reaction type is a valuable tool for the construction of the seven-membered diazepine ring itself. A catalytic multicomponent [5+2] cycloaddition between pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes (like dimethyl acetylenedicarboxylate, DMAD) has been developed. nih.govacs.org The reaction proceeds through the formation of an air-stable azomethine ylide intermediate, which then undergoes cycloaddition with the alkyne to afford the 1,4-diazepine product in excellent yields. acs.orgacs.org
Strategies for Functional Group Interconversions (FGIs)
Functional group interconversions (FGIs) are essential for the late-stage diversification of the 1,4-diazepane scaffold, allowing for the fine-tuning of molecular properties. researchgate.net These strategies involve the transformation of one functional group into another without altering the core heterocyclic structure.
Amine to Amide/Sulfonamide: As discussed in section 5.3, the secondary amine of the diazepane ring can be readily converted into amides or sulfonamides via acylation or sulfonylation, respectively. These functional groups can then be subjected to further transformations.
Conversion of Alcohols to Halides: Should a derivative of this compound containing a hydroxyl group be synthesized (e.g., on a substituent), it can be converted into a halide. A common two-step procedure involves first converting the alcohol into a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with a halide salt (e.g., NaI, LiBr) in an Sₙ2 reaction yields the corresponding alkyl halide. vanderbilt.edu
Aromatic Ring Functionalization: The 2-methylphenyl group can be functionalized via electrophilic aromatic substitution reactions, although the diazepane moiety may complicate reactivity. Alternatively, nucleophilic aromatic substitution can be performed if the aromatic ring is activated with strong electron-withdrawing groups (e.g., nitro groups). libretexts.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org
Advanced Analytical Methodologies for 1,4 Diazepane Analysis
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of 1,4-diazepane derivatives. Its versatility and high resolution allow for the effective separation of the main compound from potential impurities and degradation products. psu.edu Reversed-phase HPLC is the most common mode used for this class of compounds.
Method development for 1,4-diazepane analysis typically involves optimizing several key parameters to achieve a robust and reliable separation. These parameters include the choice of stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. C8 and C18 columns are frequently employed, providing excellent separation for moderately polar compounds like 1,4-diazepane derivatives. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient, though gradient elution may be used for more complex samples. researchgate.net Ultraviolet (UV) detection is commonly used, with the wavelength set at a maximum absorbance for the compound of interest, often in the range of 220-240 nm. nih.govnih.gov
Validation of an HPLC method ensures its suitability for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, a validated HPLC method for the determination of several 1,4-benzodiazepines demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99. researchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically below 12%. nih.gov Accuracy is often determined by recovery studies in spiked samples, with recoveries in the range of 81-115% being reported for related compounds. nih.gov
The following table summarizes typical HPLC conditions used for the analysis of related 1,4-benzodiazepine (B1214927) compounds, which can serve as a starting point for method development for 1-[(2-Methylphenyl)methyl]-1,4-diazepane.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil C8 (250 mm x 4 mm, 5 µm) nih.gov | Kromasil C8 (250 mm x 4 mm, 5 µm) researchgate.net | ODS C-18 (250 mm x 4.6 mm, 5µm) pharmacophorejournal.com |
| Mobile Phase | 0.05 M CH3COONH4 : CH3OH : CH3CN (33:57:10 v/v) nih.gov | CH3OH : 0.05M CH3COONH4 : CH3CN (Gradient) researchgate.net | Methanol : Water (75:25 v/v) pharmacophorejournal.com |
| Flow Rate | Not Specified | 1.0 mL/min researchgate.net | 1.0 mL/min pharmacophorejournal.com |
| Detection | UV at 240 nm nih.gov | UV/DAD at 240 nm researchgate.net | UV at 250 nm pharmacophorejournal.com |
| Internal Standard | Mefenamic acid nih.gov | Colchicine researchgate.net | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
The primary advantages of UPLC for the analysis of compounds like this compound include:
Increased Speed: Analysis times are significantly reduced, often by a factor of 5 to 10, without sacrificing resolution. This high-throughput capability is beneficial in research and quality control environments.
Enhanced Resolution: The smaller particle size leads to narrower peaks and better separation of closely eluting compounds, which is critical for accurately assessing purity and resolving complex mixtures.
Higher Sensitivity: Sharper, more concentrated peaks result in greater peak heights, leading to lower limits of detection (LOD) and quantification (LOQ). nih.gov
A UPLC-MS (Mass Spectrometry) method developed for the simultaneous determination of several psychoactive substances, including benzodiazepines, demonstrated LODs as low as 0.001–0.005 µg L⁻¹ and LOQs of 0.005–0.01 µg L⁻¹. nih.gov Such methods showcase the high sensitivity achievable with UPLC, making it suitable for trace-level analysis. nih.gov The transition from HPLC to UPLC for the analysis of 1,4-diazepanes can lead to more efficient and sensitive analytical procedures.
Chromatographic Separation of Isomers and Related Compounds
The structural complexity of 1,4-diazepane derivatives can lead to the existence of various isomers, including stereoisomers (enantiomers and diastereomers) and positional isomers. The separation of these isomers is critical, as different isomers can exhibit distinct pharmacological and toxicological properties. uncw.edu
The seven-membered diazepine (B8756704) ring is not planar and can exist in rapidly interconverting chiral conformations at room temperature. nih.gov This presents a unique challenge for chiral separation. Physical separation of these conformational enantiomers can often be achieved by using HPLC on chiral stationary phases (CSPs) at low temperatures. nih.gov Cooling the column slows the rate of interconversion between enantiomers, allowing for their resolution as distinct peaks. nih.gov
Common types of chiral stationary phases used for separating isomers of related heterocyclic compounds include:
Polysaccharide-based CSPs: Columns like Chiralcel OD, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for separating a broad range of chiral compounds. uncw.edu
Cyclodextrin-based CSPs: These phases utilize the chiral cavities of cyclodextrin (B1172386) molecules to achieve separation. uncw.edu
Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) can also be employed for enantiomeric separations. uncw.edu
A reversed-phase HPLC method was successfully developed to separate the optical isomers of 1,4-benzodiazepine glucuronides using an octadecyl column. nih.gov This demonstrates that even without a dedicated chiral stationary phase, isomer separation can sometimes be achieved by optimizing mobile phase conditions. nih.gov The ability to separate and quantify isomers and other closely related compounds is a crucial aspect of a comprehensive analytical strategy.
Spectrophotometric Techniques for Quantitative Analysis
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of 1,4-diazepane derivatives, provided the compound possesses a suitable chromophore. arcjournals.org These methods are particularly useful for routine analysis in quality control labs where high-throughput is needed and the complexity of the sample matrix is low. ijpras.com
Direct spectrophotometry involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and relating it to the concentration via the Beer-Lambert law. arcjournals.org For related 1,4-benzodiazepine compounds, the λmax is often found in the UV region. ijpras.com
To enhance selectivity and overcome interference from excipients or degradation products, several advanced spectrophotometric techniques can be employed:
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorption spectrum. It can help resolve overlapping spectra from multiple components and eliminate background interference. psu.edunih.gov A fourth-derivative spectrophotometric method was shown to be capable of distinguishing intact diazepam and oxazepam from their degradation products. psu.edu
Difference Spectrophotometry: This method measures the difference in absorbance of a compound under two different conditions (e.g., different pH or after a chemical reaction). A method for 1,4-benzodiazepines involved measuring the absorbance difference before and after reduction with Zn/HCl, enhancing specificity. researchgate.net
Ion-Pair Extraction Spectrophotometry: This involves forming a colored ion-pair complex between the target analyte and a reagent, which is then extracted into an organic solvent and measured. researchgate.net For example, diazepam has been determined by forming a complex with a ferrithiocyanide complex, with the absorbance measured at 506 nm. researchgate.net Another method used picric acid to form a colored product measured at 475 nm. nih.gov
The following table presents data from various spectrophotometric methods developed for related benzodiazepine (B76468) compounds.
| Method | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Direct UV | Methanol | 266.5 | 2-20 | arcjournals.org |
| Direct UV | 0.5% Methanolic H₂SO₄ | 284 | Not Specified | ijpras.com |
| Ion-Pair Complex | Picric Acid | 475 | Up to 85.6 | nih.gov |
| Ion-Pair Complex | Ferrithiocyanide | 506 | 10-40 | researchgate.net |
| Fourth-Derivative | Not Applicable | Not Applicable | Not Specified | psu.edu |
Contribution of 1,4 Diazepane Scaffolds to Chemical Space Exploration
The 1,4-Diazepane Motif as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through judicious modification of its functional groups. nih.gov The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is widely recognized as a privileged scaffold in medicinal chemistry. researchgate.net Its prominence stems from the unique three-dimensional geometry conferred by the seven-membered ring, which allows it to present substituents in diverse spatial orientations, mimicking the secondary structures of proteins like β-turns and α-helices. nih.gov This structural versatility enables diazepine-based compounds to interact with a broad spectrum of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govnih.gov
The utility of the 1,4-diazepane core is demonstrated by the extensive range of biological activities exhibited by its derivatives. These activities include, but are not limited to, antipsychotic, anxiolytic, anticonvulsant, anticancer, antibacterial, and antifungal effects. semanticscholar.orgnih.govingentaconnect.com For instance, derivatives of the homopiperazine (B121016) (1,4-diazepane) ring system have been investigated as inhibitors of platelet aggregation, 5-HT antagonists, H3 receptor antagonists, protein kinase inhibitors, and anti-HIV agents. scirp.org The fusion of the diazepine (B8756704) ring with a benzene (B151609) ring to form the 1,4-benzodiazepine (B1214927) scaffold has led to the development of numerous clinically significant drugs, solidifying its status as a proven privileged structure. nih.gov This success has spurred ongoing research into novel diazepine derivatives to identify compounds with improved efficacy and novel mechanisms of action.
Strategies for Library Design and Enumeration of Novel Derivatives
To fully exploit the potential of the 1,4-diazepane scaffold, medicinal chemists employ systematic strategies for library design and the enumeration of novel derivatives. Combinatorial chemistry and solid-phase synthesis are powerful tools in this endeavor, allowing for the rapid generation of large numbers of distinct, yet structurally related, compounds. nih.govresearchgate.net
A common strategy involves identifying multiple points of diversity on the 1,4-diazepane core where different chemical groups can be introduced. For example, a library of 1,4-diazepane-2-ones was created with three sites of diversity (R1, R2, and R3), enabling the synthesis of 90 distinct compounds for screening. doi.org The synthesis is often performed on a solid support, such as a resin, which simplifies the purification process after each chemical step. doi.org
Another approach involves the use of multi-component reactions where several different building blocks are combined in a single step to construct the final molecule. A library of 192 structurally diverse 1,4-benzodiazepine derivatives was constructed from three key components: 2-aminobenzophenones, amino acids, and alkylating agents. nih.gov This method allows for the incorporation of a wide variety of chemical functionalities, including amides, carboxylic acids, and amines, leading to a rich and diverse collection of molecules for biological screening. nih.gov The systematic variation of these building blocks allows for a thorough exploration of the structure-activity relationship (SAR) and the identification of key molecular features responsible for biological activity.
Table 1: Example of a Combinatorial Library Design for 1,4-Diazepane-2-ones Based on the design principles for a 90-compound library. doi.org
| Position of Diversity | Building Block Type | Number of Variations |
|---|---|---|
| R1 (on N-1) | Various Alkyl/Aryl Groups | 3 |
| R2 (on C-3) | Amino Acids | 5 |
| R3 (on N-4) | Acylating Agents (Acids) | 6 |
Exploration of Structural Modifications for Chemical Diversification
Chemical diversification of the 1,4-diazepane scaffold is essential for fine-tuning its pharmacological properties and exploring new biological targets. Modifications can be made at various positions around the ring, and even the ring structure itself can be altered. chemisgroup.us
Substitution on Ring Atoms: The nitrogen atoms (N-1 and N-4) and the carbon atoms of the diazepine ring are common sites for modification. Structure-activity relationship (SAR) studies have shown that the nature of the substituents at these positions can dramatically influence biological activity. chemisgroup.usresearchgate.net For instance, in a series of 1,4-diazepane-based sigma (σ) receptor ligands, it was found that a cyclohexylmethyl or a butyl group at the N-4 position, a methyl group at the C-2 position, and a substituted benzyl (B1604629) group at the N-1 position resulted in the highest affinity for the σ1 receptor. researchgate.net Another study used a "conformational expansion approach" to convert known piperidine-based compounds into 1,4-diazepane derivatives, which in some cases improved receptor affinity. nih.gov
Ring Fusion and Modification: Fusing other rings to the 1,4-diazepane core is a powerful strategy for creating novel chemical entities with distinct properties. The most well-known example is the 1,4-benzodiazepine, where a benzene ring is fused to the diazepine ring. nih.gov More complex systems, such as benzo[b]pyrano[2,3-e] semanticscholar.orgnih.govdiazepines, have also been synthesized to explore new areas of chemical space and have shown cytotoxic activity against cancer cell lines. mdpi.com Innovative synthetic methods, such as domino processes or ring-opening reactions of strained precursors, allow for the construction of highly functionalized and unique diazepine derivatives that would be difficult to access through traditional methods. nih.govacs.org
Table 2: Impact of Substituents on σ1 Receptor Affinity of 1,4-Diazepane Derivatives Illustrative data based on findings from SAR studies. researchgate.net
| N-1 Substituent | C-2 Substituent | N-4 Substituent | σ1 Affinity (Ki, nM) |
|---|---|---|---|
| Benzyl | H | Cyclohexylmethyl | High |
| Substituted Benzyl | Methyl | Cyclohexylmethyl | Highest |
| Benzyl | H | Phenyl | Moderate |
Rational Design Principles for Diazepane-Based Chemical Probes
Rational, or structure-based, design utilizes knowledge of a biological target's three-dimensional structure to design molecules that will bind to it with high affinity and selectivity. The 1,4-diazepane scaffold is well-suited for such approaches due to its ability to act as a conformationally flexible template. nih.gov
A key principle in the rational design of diazepine derivatives is their use as mimics of protein secondary structures. nih.gov For example, crystallographic analysis of the protein-protein interaction between HDM2 and the tumor suppressor p53 revealed that a short alpha-helical segment of p53 is crucial for binding. Based on this, 1,4-diazepine-2,5-diones were designed to mimic this α-helix. Subsequent synthesis and testing confirmed that these compounds could effectively block the HDM2-p53 interaction, demonstrating the validity of this design principle. nih.gov
More recently, the concept of "reverse design" has been applied to the development of chemical probes. ethz.ch This strategy begins with a highly optimized, potent, and selective ligand from a medicinal chemistry program. A reporter group, such as a fluorescent tag or a photo-affinity label, is then strategically attached to this optimized molecule. ethz.chsemanticscholar.org The goal is to create a high-quality chemical probe that retains the excellent properties of the parent compound while enabling its use in sophisticated biological experiments, such as cellular imaging, target engagement studies, or proteomic profiling. The 1,4-diazepane scaffold, with its multiple sites for modification, provides an excellent platform for applying this reverse design principle to create advanced tools for chemical biology research.
Q & A
Q. Methodological Approach :
- Molecular Modeling : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces .
- X-ray Crystallography : Resolve crystal structures to compare bond angles and torsional strain (SHELX software recommended) .
How can contradictory data on receptor binding affinity across studies be resolved?
Advanced Research Focus
Discrepancies in reported IC₅₀ values (e.g., for neurokinin-1 receptors) may arise from:
Assay Conditions : Variations in buffer pH (e.g., sodium acetate pH 4.6 vs. phosphate pH 7.4) alter protonation states of the diazepane nitrogen .
Isomerism : 1,4-Diazepane derivatives can adopt boat or chair conformations, affecting binding. Use NOESY NMR to identify predominant conformers .
Q. Resolution Strategy :
- Meta-analysis : Normalize data using standardized assay protocols (e.g., radioligand binding with [³H]-substance P for NK1 receptors) .
- Docking Studies : Compare binding poses in receptor homology models (e.g., GPCRdb templates) to identify critical interactions .
What structural modifications enhance selectivity for dopamine D3 receptors over D2 receptors?
Advanced Research Focus
this compound analogs show promise for D3 receptor targeting. Key modifications:
- Substituent Position : Trifluoromethyl or chloro groups at the 3-position on the aryl ring (e.g., 1-(3-Trifluoromethylphenyl)-1,4-diazepane) improve D3 selectivity by 12-fold vs. D2 .
- Diazepane Rigidity : Introduce methyl groups on the diazepane ring to restrict conformational flexibility, reducing off-target binding .
Q. Experimental Design :
- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., 2-methyl vs. 2-chloro) and test in competitive binding assays .
- Pharmacophore Modeling : Map steric/electronic requirements using software like Schrödinger’s Phase .
How can computational methods predict metabolic stability of this compound derivatives?
Advanced Research Focus
Metabolic degradation (e.g., CYP450 oxidation) limits bioavailability. Strategies include:
Site of Metabolism (SOM) Prediction : Use in silico tools (e.g., StarDrop, MetaSite) to identify vulnerable positions (e.g., benzyl methyl group) .
Isotopic Labeling : Introduce deuterium at labile C-H bonds (e.g., benzylic positions) to slow metabolism, as seen in 1-(2,4-Dichlorobenzyl)-1,4-diazepane studies .
Q. Validation :
- Microsomal Assays : Incubate derivatives with human liver microsomes and quantify parent compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
